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molecular formula C9H12O6 B1601008 Trimethyl cyclopropane-1,2,3-tricarboxylate CAS No. 717-69-1

Trimethyl cyclopropane-1,2,3-tricarboxylate

Cat. No. B1601008
M. Wt: 216.19 g/mol
InChI Key: MXSHXNGWYJQIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05623078

Procedure details

Trimethyl cyclopropane-1,2,3-tricarboxylate (20.6 g, 95.2 mmols) was dissolved in methanol (200 ml), followed by dropwise adding sodium hydroxide (23.7 g, 593 mmol) (dissolved in water (100 ml)) at room temperature, thereafter heating and reacting the mixture under reflux for one hour, cooling the reaction product, adding conc. hydrochloric acid (40 g, 1.1 mol), concentrating the reaction solution, adding acetone (200 ml) to the concentrated residue, heating the mixture under reflux for 2 hours, filtering off the precipitate, and concentrating the filtrate under reduced pressure, to obtain cyclopropane-1,2,3-tricarboxylic acid (16.0 g, 91.9 mmol, 97%).
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:12]([O:14]C)=[O:13])[CH:3]([C:4]([O:6]C)=[O:5])[CH:2]1[C:8]([O:10]C)=[O:9].[OH-].[Na+].Cl>CO>[CH:2]1([C:8]([OH:10])=[O:9])[CH:3]([C:4]([OH:6])=[O:5])[CH:1]1[C:12]([OH:14])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
20.6 g
Type
reactant
Smiles
C1(C(C1C(=O)OC)C(=O)OC)C(=O)OC
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling the reaction product
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the reaction solution
ADDITION
Type
ADDITION
Details
adding acetone (200 ml) to the concentrated residue
TEMPERATURE
Type
TEMPERATURE
Details
heating the mixture
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtering off the precipitate
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the filtrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(C(C1C(=O)O)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 91.9 mmol
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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